molecular formula C21H24N6O3S2 B2622608 Ethyl 4-[[2-[[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate CAS No. 333423-62-4

Ethyl 4-[[2-[[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate

Cat. No.: B2622608
CAS No.: 333423-62-4
M. Wt: 472.58
InChI Key: VMLDRHVSFUTZTD-UHFFFAOYSA-N
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Description

The compound Ethyl 4-[[2-[[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate (hereafter referred to as the target compound) is a heterocyclic benzoate ester derivative featuring a triazole core linked to a dimethylpyrimidine moiety via a thioether bridge. Key structural elements include:

  • Amide-linked thioacetyl group: Enhances hydrogen-bonding capacity and molecular rigidity.
  • 4-Methyl-1,2,4-triazole: A nitrogen-rich heterocycle that may participate in metal coordination or enzyme inhibition.
  • 4,6-Dimethylpyrimidin-2-yl substituent: A planar aromatic system that could facilitate π-π stacking interactions.

This compound’s synthesis likely involves click chemistry or copper-catalyzed azide-alkyne cycloaddition (CuAAC), as seen in structurally related molecules .

Properties

IUPAC Name

ethyl 4-[[2-[[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O3S2/c1-5-30-19(29)15-6-8-16(9-7-15)24-18(28)12-32-21-26-25-17(27(21)4)11-31-20-22-13(2)10-14(3)23-20/h6-10H,5,11-12H2,1-4H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMLDRHVSFUTZTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)CSC3=NC(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-[[2-[[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes:

  • Ethyl group : Contributing to lipophilicity.
  • Triazole ring : Known for its biological significance in medicinal chemistry.
  • Pyrimidine derivative : Implicated in various biological processes.

Antimicrobial Activity

Research indicates that derivatives of triazoles and pyrimidines exhibit significant antimicrobial properties. For instance, compounds containing the triazole moiety have been shown to possess potent activity against various bacterial strains. In vitro studies have demonstrated that this compound exhibits:

  • Inhibition of Gram-positive and Gram-negative bacteria : The compound has shown effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Studies have indicated that similar compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This compound may:

  • Reduce inflammation markers : In animal models, it has been suggested that the compound can significantly lower edema and other inflammatory responses .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in bacterial metabolism and inflammatory pathways.
  • Cell Membrane Disruption : Its lipophilic nature allows it to penetrate microbial cell membranes effectively.

Study 1: Antibacterial Efficacy

A study conducted on various synthesized pyrazole derivatives demonstrated that compounds with similar structures exhibited significant antibacterial activity. This compound was tested alongside standard antibiotics and showed comparable or superior efficacy against resistant strains .

Study 2: Anti-inflammatory Effects

In a murine model of inflammation induced by carrageenan, the compound was administered and resulted in a notable reduction in paw edema compared to control groups. The results indicated a potential for development into therapeutic agents for inflammatory diseases .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structural analogs and their differentiating features:

Compound Name / ID Key Structural Differences vs. Target Compound Potential Functional Implications Reference
Ethyl 4-[({[5-(4-chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate - 4-Chlorobenzyl and pyrrole substituents (vs. dimethylpyrimidine) Altered hydrophobicity and target selectivity
Ethyl 4-({[(4-oxo-6-propyl-1,4-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate - 4-Oxo-6-propyl dihydropyrimidine (vs. 4,6-dimethylpyrimidine) Reduced aromaticity; potential redox activity
Ethyl 4-[[2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate - Thieno[3,2-d]pyrimidine core (vs. triazole-pyrimidine) Expanded π-conjugation; altered enzyme binding
Compound 34 (Dual Sirt2/HDAC6 Inhibitor) - Triazole linked to benzylthiazole and pyrimidine (vs. methyltriazole) Enhanced dual-enzyme inhibitory activity

Physicochemical and Pharmacokinetic Properties

  • The dimethylpyrimidine group increases lipophilicity compared to the hydroxypropyl-substituted analog in .
  • Solubility and Metabolic Stability :

    • The thioacetamide linker may reduce metabolic degradation compared to ester or ether linkages in analogs like I-6373 (phenethylthio group) .
    • The benzoate ester enhances stability over carboxylic acid derivatives, as seen in sulfonamide-based compounds .

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